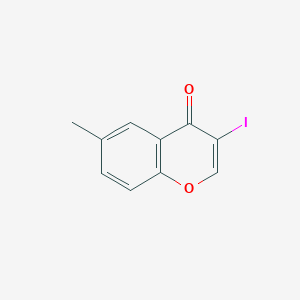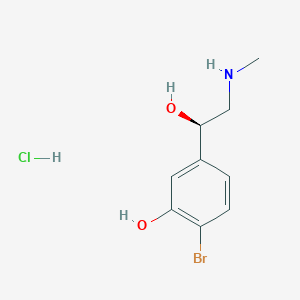![molecular formula C7H5BrClN3 B1377061 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159813-15-6](/img/structure/B1377061.png)
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 246.49 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrClN3 . The InChI code is 1S/C7H5BrClN3/c1-4-10-7-6(8)2-5(9)3-12(7)11-4/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.49 .
Applications De Recherche Scientifique
Synthesis and Structural Diversification
The synthesis of 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine and its analogues plays a significant role in the field of organic chemistry, particularly in the development of novel compounds with potential applications in various industries, including pharmaceuticals. These compounds, through oxidative cyclization and further diversification, have shown the ability to act as versatile intermediates. Their structural modifications, such as the Dimroth rearrangement, provide pathways for creating a wide range of substances, demonstrating the compound's utility in synthetic chemistry for creating more complex molecules with specific biological or chemical properties (Tang, Wang, Li, & Wang, 2014).
Applications in Agriculture and Antifungal Activity
Compounds derived from the triazolopyridine scaffold, such as those studied by Moran (2003), have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for controlling unwanted plant growth without the need for high dosages, which can reduce environmental impact and increase cost efficiency (Moran, 2003).
Moreover, specific derivatives of triazolopyridines have demonstrated significant antifungal properties. For instance, a novel 1,2,4- Triazolo[4,3-a]Pyridine compound has been identified with promising antifungal activity against various fungal pathogens, indicating its potential use in the development of new antifungal agents. This showcases the compound's role in addressing challenges related to crop protection and food security by offering new solutions for combating fungal infections in agriculture (Wang et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of target enzymes, leading to conformational changes that either inhibit or activate the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can influence the activity of enzymes in the tricarboxylic acid cycle, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the nucleus may enhance its effects on gene expression, while its presence in the cytoplasm may impact metabolic processes .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, its presence in the endoplasmic reticulum may affect protein synthesis and folding .
Propriétés
IUPAC Name |
8-bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-10-7-6(8)2-5(9)3-12(7)11-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNJSAITZTGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855731 |
Source


|
| Record name | 8-Bromo-6-chloro-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159813-15-6 |
Source


|
| Record name | 8-Bromo-6-chloro-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

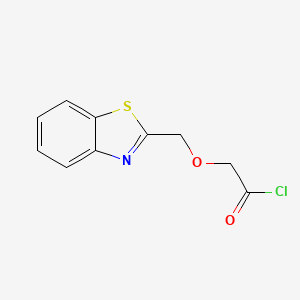
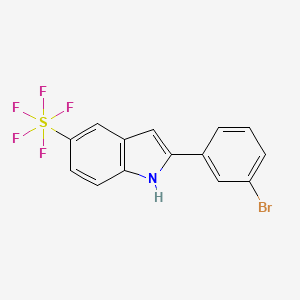
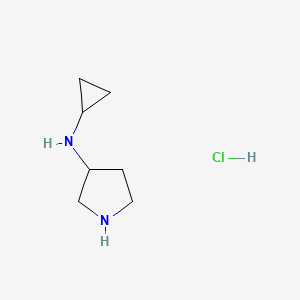
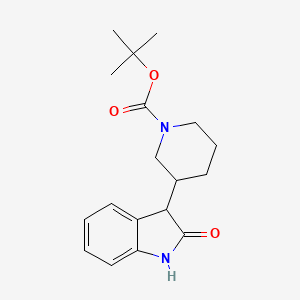
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)

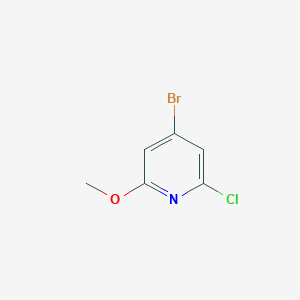


![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

